AM841
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H39NO3S |
|---|---|
Peso molecular |
445.7 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C26H39NO3S/c1-25(2,11-7-5-6-8-12-27-17-31)19-14-22(29)24-20-13-18(16-28)9-10-21(20)26(3,4)30-23(24)15-19/h14-15,18,20-21,28-29H,5-13,16H2,1-4H3/t18-,20-,21-/m1/s1 |
Clave InChI |
JCIYJYHFBBXSBF-HMXCVIKNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of AM841: A Covalent Cannabinoid Receptor 1 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AM841, or (-)-7′-Isothiocyanato-11-hydroxy-1′,1′-dimethylheptylhexahydrocannabinol, is a potent, high-affinity synthetic cannabinoid ligand that acts as a peripherally restricted agonist of the cannabinoid receptor 1 (CB1). Its unique mechanism involves the formation of a covalent bond with the receptor, leading to prolonged and irreversible activation. This characteristic, combined with its limited ability to cross the blood-brain barrier, makes this compound a valuable research tool and a potential therapeutic agent for gastrointestinal disorders without the central nervous system side effects typically associated with cannabinoid agonists. This guide provides a detailed examination of the molecular interactions, signaling pathways, and functional effects of this compound, supported by quantitative data and experimental methodologies.
Molecular Interaction with the CB1 Receptor
This compound is an electrophilic ligand that interacts with the CB1 receptor in a two-step process. Initially, it binds to the receptor's orthosteric pocket through non-covalent interactions, similar to classical cannabinoids. Following this initial binding, the isothiocyanate group on the C7' position of the dimethylheptyl side chain forms a covalent bond with a specific cysteine residue within the receptor.
Site-directed mutagenesis studies have identified this residue as cysteine C6.47(355) located in transmembrane helix 6 of the human CB1 receptor.[1][2] The formation of this covalent bond results in the irreversible binding of this compound to the CB1 receptor, leading to a sustained active state.[1] Molecular modeling suggests that in addition to the covalent attachment, this compound forms hydrogen bonds with several other residues within the binding pocket, including K3.28(192), S7.39(383), and S2.60(173), further stabilizing the ligand-receptor complex.[2][3]
While this compound primarily targets the CB1 receptor, it has also been shown to bind to the CB2 receptor, albeit through different binding motifs.[4]
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).
The signaling cascade initiated by this compound binding to the CB1 receptor is depicted in the following diagram:
Quantitative Data
The following tables summarize the available quantitative data for this compound's binding affinity and functional potency.
Table 1: Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Assay Type | Source |
| Human CB1 | [3H]CP55,940 | 1.14 | Radioligand displacement | [5] |
| Human CB1 | This compound | 9 | Radioligand displacement | [6] |
Table 2: Functional Potency of this compound
| Assay | Parameter | Value (nM) | Cell Line/System | Source |
| Inhibition of Excitatory Postsynaptic Currents (EPSCs) | EC50 | 6.8 | Autaptic cultures of hippocampal neurons | [4] |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | - | Full agonist | - | [7] |
Experimental Protocols
Radioligand Binding Assay
To determine the binding affinity of this compound for the CB1 receptor, competitive displacement assays are performed using a radiolabeled cannabinoid ligand, such as [3H]CP55,940.
-
Cell Preparation: Membranes from cells expressing the human CB1 receptor (e.g., HEK293 cells) are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, and 1 mg/mL BSA, pH 7.4, is used.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand ([3H]CP55,940).
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
The functional agonism of this compound at the Gi/o-coupled CB1 receptor is assessed by measuring its ability to inhibit forskolin-stimulated cAMP accumulation.
-
Cell Culture: Cells expressing the CB1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50 or IC50) is determined.
References
- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of AM841: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM841, also known as (-)-7′-Isothiocyanato-11-hydroxy-1′,1′-dimethylheptylhexahydrocannabinol, is a potent, high-affinity, and covalently acting agonist for the cannabinoid receptor 1 (CB1).[1][2] Its unique pharmacological profile is characterized by potent, peripherally restricted effects, particularly on gastrointestinal motility, without the central nervous system side effects typically associated with CB1 receptor agonists.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are included to support further research and drug development efforts.
Introduction
The endocannabinoid system, primarily through the CB1 receptor, is a key regulator of numerous physiological processes. However, the therapeutic potential of CB1 receptor agonists has been limited by their psychoactive side effects. This compound emerges as a promising compound that circumvents this limitation due to its peripheral restriction.[3] It acts as an irreversible agonist by forming a covalent bond with a specific cysteine residue within the CB1 receptor.[5] This guide synthesizes the current knowledge on this compound, presenting its pharmacological data in a structured format for researchers and drug development professionals.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human CB1 | [³H]CP55,940 | Recombinant | 9 | [6] |
Table 2: Functional Activity
| Assay | Receptor | Cell Line | Parameter | Value | Reference |
| cAMP Formation | Human CB2 | Not Specified | IC50 | 0.08 nM | [6] |
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | Route of Administration | EC50 (mg·kg⁻¹) | Reference |
| Upper Gastrointestinal Transit | Mouse | Inhibition of transit | Intraperitoneal | 0.004 | [3] |
Mechanism of Action and Signaling Pathway
This compound is a classical cannabinoid analogue that acts as a potent agonist at the CB1 receptor.[3] Its distinctive feature is an isothiocyanate group that forms a covalent bond with a cysteine residue (Cys6.47) in the sixth transmembrane helix of the CB1 receptor.[1][5] This irreversible binding leads to sustained receptor activation.[5]
Upon binding, this compound stabilizes the active conformation of the CB1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7][8] This activation triggers a downstream signaling cascade, as depicted in the diagram below.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for CB1 Receptor
This protocol is adapted from standard methods for determining the binding affinity of a test compound to the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptor.
-
[³H]CP55,940 (Radioligand).
-
This compound (Test Compound).
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (50 mM Tris-HCl, 0.9% NaCl, 0.1% BSA, pH 7.4).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound, and 50 µL of [³H]CP55,940 (at a concentration near its Kd).
-
To initiate the binding reaction, add 50 µL of the CB1 receptor membrane preparation to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol describes a method to determine the functional activity of this compound by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the CB1-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with serum-free DMEM containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) and incubate for a further 15 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
The IC50 value is determined by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
In Vivo Gastrointestinal Motility Assay
This protocol details the measurement of upper gastrointestinal transit in mice, a key in vivo effect of this compound.[3]
-
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
Vehicle (e.g., 5% ethanol, 5% Emulphor, and 90% saline).
-
Charcoal meal (10% charcoal in 5% gum arabic).
-
Gavage needles.
-
-
Procedure:
-
Fast the mice for 18 hours with free access to water.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer the charcoal meal orally by gavage (0.1 mL per 10 g of body weight).
-
After a further 20 minutes, euthanize the mice by cervical dislocation.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed.
-
The EC50 value is determined by plotting the percentage inhibition of transit against the log dose of this compound.
-
Conclusion
This compound represents a significant advancement in the development of peripherally restricted CB1 receptor agonists. Its covalent mechanism of action and high potency, coupled with a lack of central nervous system effects, make it a valuable research tool and a potential therapeutic agent for gastrointestinal disorders. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers working with this unique compound. Further investigation into its downstream signaling pathways and potential off-target effects will continue to refine our understanding of its pharmacological profile.
References
- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Effects of AM841 on cAMP Accumulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AM841 is a potent, high-affinity cannabinoid receptor agonist known for its unique covalent binding mechanism.[1] As an activator of the Cannabinoid Receptor 1 (CB1), which is predominantly coupled to the inhibitory G-protein (Gαi), this compound plays a significant role in modulating intracellular signaling cascades.[2][3] A primary and well-documented effect of CB1 receptor activation by this compound is the robust inhibition of adenylyl cyclase activity, leading to a significant reduction in forskolin-stimulated cyclic AMP (cAMP) accumulation.[1][4][5] This guide provides a comprehensive overview of this effect, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: CB1 Receptor-Mediated cAMP Inhibition
This compound functions as a potent agonist at the CB1 receptor.[5] The CB1 receptor is a canonical Class A G-protein-coupled receptor (GPCR) that primarily signals through the Gαi/o family of heterotrimeric G proteins.[2] The binding of this compound, which involves a covalent interaction with a cysteine residue in transmembrane helix six, stabilizes the receptor in an active conformation.[1][6] This activation facilitates the coupling and activation of Gαi proteins.
The subsequent signaling cascade is as follows:
-
G-protein Activation: The activated CB1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα subunit of the Gαi protein.
-
Subunit Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The Gαi-GTP subunit directly interacts with and inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Synthesis: The inhibition of adenylyl cyclase curtails the conversion of ATP into cAMP.
-
Decreased cAMP Accumulation: The net result is a decrease in the intracellular concentration of cAMP, a critical second messenger involved in numerous cellular processes.
Signaling Pathway Diagram
Caption: CB1 receptor signaling pathway leading to cAMP inhibition.
Quantitative Data: Potency and Efficacy of this compound
This compound is characterized as a potent and full agonist for the inhibition of cAMP accumulation.[5] Its efficacy is often compared to other well-known cannabinoid agonists like CP55,940. The following table summarizes the available quantitative data on the inhibitory effect of this compound on cAMP levels.
| Parameter | Receptor | Value | Efficacy (%Emax) | Notes | Source |
| EC50 | Human CB1 | Not specified | Full Agonist | Potent inhibitor of forskolin-stimulated cAMP accumulation. | [5],[7] |
| IC50 | Human CB2 | 0.08 nM | Not specified | Measured in a cell-based assay for adenylyl cyclase-mediated signaling. | [8] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to elicit 50% of its maximal effect.
Experimental Protocols: cAMP Accumulation Assay
The reduction in cAMP accumulation is typically quantified using competitive immunoassays, often employing Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF). The following protocol is a synthesized methodology based on published studies.[2][9]
Principle
This assay measures the inhibition of forskolin-induced cAMP production. Forskolin (B1673556) is a potent activator of adenylyl cyclase, and its use establishes an elevated baseline of cAMP against which the inhibitory effect of a CB1 agonist can be accurately measured. The HTRF assay uses a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore. Endogenous cAMP produced by the cells competes with the labeled cAMP analog for antibody binding, leading to a decrease in the FRET signal that is inversely proportional to the intracellular cAMP concentration.
Materials
-
Cells: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (hCB1R).[2][9]
-
Reagents:
-
Assay Kit: CISBIO cAMP Homogeneous Time-Resolved FRET (HTRF) HiRange Assay Kit (Cisbio Assays).[2][9]
-
Equipment:
Procedure
-
Cell Plating: Seed cells into low-volume 384-well plates at a density of approximately 4,000-5,000 cells per well and culture overnight.[2][9]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of the PDE inhibitor RO-20-1724.
-
Stimulation: Add the this compound dilutions to the cells. Concurrently, add a fixed concentration of forskolin (e.g., 20 µM) to all wells (except negative controls) to stimulate adenylyl cyclase.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes.[2][9]
-
Lysis and Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol. This step lyses the cells and initiates the competitive immunoassay.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the assay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50/IC50 and Emax values.
Experimental Workflow Diagram
Caption: Workflow for a HTRF-based cAMP accumulation assay.
Conclusion and Implications
The available data conclusively demonstrate that this compound is a potent agonist of the CB1 receptor, and to some extent the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP accumulation.[1][5][8] Its irreversible binding nature suggests a prolonged duration of action, which is a critical consideration for in vitro and in vivo experimental design.[10][11] The methodologies outlined in this guide provide a robust framework for quantifying the effects of this compound and other cannabinoid ligands on this fundamental signaling pathway. For drug development professionals, understanding the profound impact of this compound on cAMP signaling is essential for elucidating its mechanism of action and predicting its physiological and potential therapeutic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AM841 in In Vivo Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent, peripherally restricted, and irreversible covalent agonist of the cannabinoid 1 (CB1) receptor.[1][2] Its unique pharmacological profile makes it a valuable research tool for investigating the role of the endocannabinoid system in regulating gastrointestinal (GI) motility. Unlike many cannabinoid ligands, this compound exhibits minimal brain penetration, thereby avoiding central nervous system-mediated effects such as analgesia, hypothermia, or hypolocomotion.[1][2] This characteristic allows for the specific study of peripheral CB1 receptor function in the gut. These application notes provide detailed protocols for utilizing this compound in preclinical in vivo models to assess its effects on GI transit.
Mechanism of Action
This compound acts as an irreversible agonist at CB1 receptors located in the small and large intestine.[1][3] By covalently binding to a specific amino acid within the CB1 receptor binding site, this compound produces a sustained activation of the receptor.[1][4] This activation leads to a potent reduction in GI motility.[1][2] Studies have shown that the effects of this compound on GI transit are abolished in CB1 receptor knockout mice, confirming its mechanism of action is mediated through this receptor.[3] While this compound can also bind to CB2 receptors, its effects on GI motility under physiological and acute stress conditions are primarily driven by its action on CB1 receptors.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's effect on gastrointestinal motility.
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the effect of this compound on gastrointestinal motility are provided below.
Upper Gastrointestinal (GI) Transit Assay (Charcoal Meal) in Mice
This protocol measures the transit of a non-absorbable marker through the upper GI tract.
Materials:
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol:Kolliphor EL:saline)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum arabic or 0.5% methylcellulose)
-
Male C57BL/6 mice (8-12 weeks old)
-
Gavage needles
-
Dissection tools
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range for this compound is 0.001 to 10 mg/kg.[1]
-
Marker Administration: 30 minutes after drug administration, orally administer 0.2 mL of the charcoal meal to each mouse using a gavage needle.
-
Transit Time: Euthanize the mice by cervical dislocation 20-30 minutes after the charcoal meal administration.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Lay the intestine flat and measure its total length. Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100.
Colonic Transit Assay (Bead Expulsion) in Mice
This protocol assesses motility in the distal colon.
Materials:
-
This compound
-
Vehicle
-
Glass beads (3 mm diameter)
-
Male C57BL/6 mice (8-12 weeks old)
Procedure:
-
Animal Acclimation: Acclimate mice to individual cages for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection. A typical dose range for this compound is 0.1 to 1 mg/kg.[1]
-
Bead Insertion: 30 minutes after drug administration, gently insert a single glass bead into the distal colon of each mouse to a depth of 2 cm from the anal verge.
-
Observation: Place the mice back into their individual cages and observe them for the expulsion of the bead.
-
Measurement: Record the time taken for each mouse to expel the glass bead. A cut-off time (e.g., 120 minutes) should be set for mice that do not expel the bead.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for in vivo gastrointestinal motility studies with this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on gastrointestinal motility in mice from published studies.
Table 1: Effect of this compound on Upper GI Transit in Normal and Stressed Mice
| Treatment Group | Dose (mg/kg, i.p.) | Upper GI Transit (% of Intestinal Length) |
| Non-Stressed | ||
| Vehicle | - | 49.5 ± 2.6 |
| This compound | 0.001 | Significantly slowed transit* |
| Stressed | ||
| Vehicle | - | 56.2 ± 2.6 |
| This compound | 0.0001 - 10.0 | Dose-dependently slowed transit |
*Data from Keenan et al., 2015.[1] Specific percentage values for all doses were not provided in the abstract, but a significant effect was noted at this low dose.
Table 2: Effect of this compound on Colonic Transit (Bead Expulsion) in Mice
| Treatment | Dose (mg/kg, i.p.) | Time to Expel Bead (minutes) |
| Vehicle | - | [Control Value not specified in abstract] |
| This compound | 0.1 | Significantly slowed transit* |
| WIN55,212-2 | 0.3 | No significant effect |
*Data from Keenan et al., 2015.[1] this compound significantly reduced colonic transit for nearly 4 hours at this dose.
Conclusion
This compound is a valuable pharmacological tool for investigating the peripheral endocannabinoid system's role in regulating gastrointestinal motility. Its high potency and peripheral restriction allow for targeted studies of gut function without confounding central effects. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their in vivo studies.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AM841 in Cultured Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AM841, a potent and irreversible cannabinoid 1 (CB1) receptor agonist, in cultured hippocampal neurons. This document includes detailed protocols for cell culture and experimental procedures, a summary of quantitative data, and illustrations of the relevant signaling pathways and workflows.
Introduction
This compound is a synthetic cannabinoid that acts as a covalent agonist of the CB1 receptor.[1] Its irreversible binding makes it a valuable tool for studying the long-term consequences of CB1 receptor activation in neuronal function.[1] In cultured hippocampal neurons, this compound has been shown to potently inhibit excitatory synaptic transmission, providing a model system to investigate the molecular mechanisms underlying cannabinoid-mediated synaptic plasticity.[1] These notes are intended to provide researchers with the necessary information to effectively use this compound in their own experimental paradigms.
Data Presentation
The following tables summarize the quantitative effects of this compound on cultured hippocampal neurons as reported in the literature.
Table 1: Electrophysiological Effects of this compound on Excitatory Postsynaptic Currents (EPSCs) in Autaptic Hippocampal Neurons
| Parameter | Value | Reference |
| This compound EC₅₀ for EPSC Inhibition | 6.8 nM | [1] |
| This compound (100 nM) Inhibition of EPSC Charge | 44% reduction from baseline | [1] |
| Reversibility of Inhibition by SR141716 (200 nM) | No significant reversal | [1] |
Experimental Protocols
Protocol 1: Preparation of Autaptic Hippocampal Neuron Cultures
This protocol is adapted from established methods for creating micro-island cultures that promote the formation of autapses (synapses onto the same neuron). This culture system is ideal for studying the presynaptic effects of this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse hippocampi
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Astrocyte-conditioned medium
-
Glass coverslips coated with a substrate mixture (e.g., poly-D-lysine and collagen) stamped with a dot matrix of a non-permissive substrate (e.g., agarose)
Procedure:
-
Prepare Substrate-Coated Coverslips:
-
Coat sterile glass coverslips with a permissive substrate solution (e.g., 0.1 mg/mL poly-D-lysine and 0.5 mg/mL collagen).
-
Create micro-islands of the permissive substrate by stamping with an agarose (B213101) solution to create a non-permissive background. This encourages single neurons to grow within the islands and form autapses.
-
-
Hippocampal Dissection and Dissociation:
-
Dissect hippocampi from E18 rat or mouse embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in a papain or trypsin solution at 37°C to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density using a hemocytometer.
-
Plate the neurons at a low density onto the prepared micro-island coverslips to ensure single-neuron growth per island.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
-
Neuron Maintenance:
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed astrocyte-conditioned medium.
-
Continue to replace half of the medium every 3-4 days.
-
Neurons are typically ready for experiments between 12 and 21 days in vitro (DIV).
-
Protocol 2: Electrophysiological Recording of this compound Effects on EPSCs
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on excitatory postsynaptic currents in autaptic hippocampal neurons.
Materials:
-
Cultured autaptic hippocampal neurons (DIV 12-21)
-
External recording solution (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 4 MgCl₂ (pH 7.3)
-
Internal pipette solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (B42189) (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CB1 receptor antagonist (e.g., SR141716) stock solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Prepare for Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external recording solution at room temperature.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Establish Whole-Cell Configuration:
-
Identify a single neuron on a micro-island.
-
Establish a gigaohm seal and obtain whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Record Baseline EPSCs:
-
Evoke EPSCs by depolarizing the neuron (e.g., to 0 mV for 2 ms).
-
Record a stable baseline of EPSCs for 5-10 minutes at a low stimulation frequency (e.g., 0.1 Hz).
-
-
Apply this compound:
-
Prepare the desired concentration of this compound in the external solution from the stock solution. Ensure the final DMSO concentration is low (<0.1%).
-
Bath-apply the this compound-containing solution to the neuron.
-
Continue to record EPSCs to observe the inhibitory effect of this compound.
-
-
Assess Irreversibility:
-
After observing a stable inhibition by this compound, wash out the drug with the standard external solution.
-
To confirm the covalent and irreversible nature of this compound binding, subsequently apply a CB1 receptor antagonist (e.g., 200 nM SR141716) and observe for any reversal of the EPSC inhibition.
-
-
Data Analysis:
-
Measure the amplitude and charge of the recorded EPSCs.
-
Normalize the data to the baseline recordings.
-
Generate dose-response curves to determine the EC₅₀ of this compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway in hippocampal neurons.
Experimental Workflow
Caption: Workflow for studying this compound effects.
References
Application Note: Assaying Cannabinoid Receptor 1 (CB1) Internalization Using the Covalent Agonist AM841
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, neurobiology, and drug discovery.
Introduction
The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and a major target for therapeutic development.[1] Agonist-induced receptor internalization is a critical cellular process that regulates receptor signaling, desensitization, and the development of tolerance.[2][3] AM841 is a potent, synthetic, and high-affinity electrophilic ligand that acts as a covalent agonist at the CB1 receptor.[4][5][6] It irreversibly binds to a specific cysteine residue (C6.47) in the sixth transmembrane helix of the receptor, locking it in an active state.[4][5][7] This unique covalent mechanism makes this compound a valuable tool for studying CB1 receptor trafficking, particularly for assays where irreversible activation and internalization are desired. This document provides detailed protocols for measuring this compound-induced CB1 receptor internalization.
Mechanism of Action and Signaling Pathway
This compound is a classical cannabinoid analogue that, upon binding, forms a covalent dithiocarbamate (B8719985) bond with the CB1 receptor.[7][8] This irreversible activation triggers downstream signaling cascades, primarily through the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[4] Like many GPCRs, prolonged agonist stimulation by this compound leads to the recruitment of β-arrestin, which mediates receptor desensitization and subsequent internalization via clathrin-coated pits.[3][9] A key feature of this compound is that its covalent binding prevents the recycling of the receptor back to the cell surface, even after the removal of the agonist or the addition of an antagonist.[10]
Caption: Signaling pathway of this compound-induced CB1 receptor internalization.
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound and provide a comparison with the commonly used non-covalent CB1 agonist, WIN55,212-2.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor | Comments | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | 9 nM | Human CB1 | Covalent and irreversible agonist. | [11] |
| Functional Concentration | 100 nM | CB1 | Concentration shown to cause rapid receptor internalization in cultured hippocampal neurons. | [10] |
| Mechanism | Covalent Agonist | CB1 | Interacts with a cysteine in helix six. |[4][5] |
Table 2: Comparative Effects of this compound vs. WIN55,212-2 on CB1 Internalization
| Feature | This compound | WIN55,212-2 | Comments | Reference |
|---|---|---|---|---|
| Binding Type | Covalent, Irreversible | Reversible | This compound forms a permanent bond. | [5][10] |
| Internalization | Rapidly induced | Rapidly induced | Both agonists effectively promote receptor internalization. | [10] |
| Receptor Recycling | No recycling observed | Rapid recycling after antagonist treatment | Covalent binding of this compound prevents the receptor from returning to the cell surface. |[10] |
Experimental Protocols
Two primary methods are presented for quantifying CB1 receptor internalization: an immunofluorescence assay for fixed cells and a live-cell imaging assay using fluorescently-tagged receptors.
Protocol 1: Immunofluorescence Assay for Surface CB1 Receptor Quantification
This protocol measures internalization by quantifying the loss of CB1 receptors from the cell surface following agonist treatment.
A. Materials
-
Cells: HEK293 or CHO-K1 cells stably expressing N-terminally HA-tagged human CB1 receptors (3HA-hCB1).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Medium: DMEM supplemented with 1 mg/mL BSA.
-
Agonists: this compound (e.g., 10 mM stock in DMSO), WIN55,212-2 (for comparison).
-
Primary Antibody: Mouse anti-HA monoclonal antibody.
-
Secondary Antibody: AlexaFluor 488-conjugated goat anti-mouse IgG.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
Plates: Poly-D-Lysine-coated 96-well, clear-bottom black plates.
B. Experimental Workflow
References
- 1. Structural basis for activation of CB1 by an endocannabinoid analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cryo-EM structure of cannabinoid receptor CB1-β-arrestin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dosing Protocol for AM841 in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent, peripherally restricted, and irreversible agonist of the cannabinoid 1 (CB1) receptor.[1][2] Its unique covalent binding mechanism and limited central nervous system penetration make it a valuable research tool for investigating the peripheral actions of the endocannabinoid system, particularly in the context of gastrointestinal (GI) motility and pain.[1][3][4] These application notes provide detailed protocols for the effective administration of this compound to rodents in a research setting.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Effective Dose Range (mg/kg, i.p.) | Vehicle | Key Findings | Reference |
| Upper GI Transit Inhibition (Non-stressed) | 0.001 - 10.0 | Emulphor:ethanol:saline (1:1:18) with 3% DMSO | Dose-dependently slowed upper GI transit with an EC50 of 0.004 mg/kg. | [1] |
| Upper GI Transit Inhibition (Stressed) | 0.001 - 10.0 | Emulphor:ethanol:saline (1:1:18) with 3% DMSO | More potent in stressed animals with an EC50 of 0.001 mg/kg.[1] A dose of 0.001 mg/kg significantly slowed transit in stressed mice. | [1] |
| Cannabinoid Tetrad (Locomotion, Analgesia, Hypothermia) | 0.1 - 1.0 | 2% DMSO, 1% Tween 80 in physiological saline | No significant effects on spontaneous locomotor activity, analgesia (hot plate test), or body temperature, indicating a lack of central CB1 receptor-mediated effects. | [1] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Effective Dose (mg/kg, i.p.) | Vehicle | Key Findings | Reference |
| Gastric Emptying and Intestinal Transit Inhibition | 0.1 - 1.0 | Tocrisolve® in saline solution | Dose-dependently reduced gastric emptying and intestinal transit.[3] The effect of 0.1 mg/kg this compound was comparable to 5 mg/kg of the non-selective cannabinoid agonist WIN 55,212-2. | [3] |
| Cannabinoid Tetrad | 0.1 | Tocrisolve® in saline solution | Did not induce any signs of the cannabinoid tetrad (analgesia, catalepsy, hypothermia) at a dose that potently reduced GI motility. | [3] |
Signaling Pathway
This compound is a high-affinity electrophilic ligand that acts as a covalent agonist at the CB1 receptor.[5][6][7] It forms an irreversible bond with a specific cysteine residue within the sixth transmembrane helix of the receptor.[6][8][9] This covalent interaction leads to sustained receptor activation. The activation of the CB1 receptor, a G-protein coupled receptor, initiates downstream signaling cascades that ultimately result in the observed physiological effects, such as the inhibition of gastrointestinal motility.[1][5]
This compound Signaling Pathway
Experimental Protocols
Protocol 1: Assessment of Upper Gastrointestinal Transit in Mice
Materials:
-
This compound
-
Vehicle (e.g., Emulphor:ethanol:saline (1:1:18) with 3% DMSO)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Male CD1 or C57BL/6 mice (25-30 g)
-
Gavage needles
-
Dissection tools
Procedure:
-
Acclimatize mice to the housing conditions for at least one week with ad libitum access to food and water.[1]
-
On the day of the experiment, fast the mice for 12-18 hours with free access to water.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.[1] A typical injection volume is 0.2 mL.[1]
-
After a predetermined pretreatment time (e.g., 20 minutes), administer the charcoal meal orally via gavage (e.g., 0.2 mL per mouse).[1]
-
After a set time (e.g., 15 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).
-
Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat and measure the total length.
-
Measure the distance traveled by the charcoal front.
-
Calculate the percent transit as: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Cannabinoid Tetrad Assessment in Rodents
This protocol assesses the central effects of a compound by measuring four characteristic signs: hypomotility, analgesia, catalepsy, and hypothermia.[1][3]
2.1 Spontaneous Locomotor Activity (Hypomotility)
-
Acclimatize the mice to the locomotor activity boxes.[1]
-
Administer this compound, a positive control (e.g., WIN 55,212-2), or vehicle via i.p. injection.[1]
-
After a set time (e.g., 20 minutes), place the individual mice into the locomotor activity apparatus.[1]
-
Record the locomotor activity (e.g., beam breaks or distance traveled) for a defined period (e.g., 10 minutes).[1]
2.2 Analgesia (Hot Plate Test)
-
Establish a baseline pain threshold for each mouse using a thermal analgesia meter (hot plate) set to a specific temperature (e.g., 55°C).[1] The endpoint is a behavioral response such as licking or flicking of the hind paws or jumping.[1] Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.[1]
-
Administer this compound, a positive control, or vehicle i.p.
-
At the time of expected peak effect (e.g., 20 minutes post-injection), re-assess the pain threshold on the hot plate.[1]
2.3 Hypothermia
-
Measure the baseline rectal temperature of each rodent using a digital thermometer.
-
Administer this compound, a positive control, or vehicle i.p.
-
Measure the rectal temperature at specified time points after injection (e.g., 30, 60, 90, and 120 minutes).
Protocol 3: Radiographic Analysis of Gastrointestinal Motility in Rats
Materials:
-
This compound
-
Vehicle (e.g., Tocrisolve® in saline solution)
-
Contrast agent (e.g., Barium sulfate (B86663), 2 g/mL)
-
Male Wistar rats (240-300 g)
-
X-ray equipment
-
Gavage needles
Procedure:
-
Fast rats overnight with free access to water.
-
Administer this compound or vehicle via i.p. injection.[3]
-
Immediately after, administer the barium sulfate contrast agent via oral gavage (e.g., 2.5 mL).[3]
-
Take X-ray images at various time points after barium administration (e.g., 0, 1, 2, 4, 6, 8, and 10 hours) to visualize the movement of the contrast agent through the stomach, small intestine, cecum, and colorectum.[3]
-
Analyze the images to quantify gastric emptying and intestinal transit.
Experimental Workflow Diagram
In Vivo Experimental Workflow
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: AM841 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent and valuable pharmacological tool for studying the cannabinoid system. It functions as a high-affinity, covalent agonist primarily targeting the cannabinoid type 1 (CB1) receptor, with significant activity also at the cannabinoid type 2 (CB2) receptor.[1][2] Its unique mechanism of action, involving the formation of a stable, irreversible bond with a specific cysteine residue within the CB1 receptor's sixth transmembrane helix, makes it particularly useful for a variety of in vitro and in vivo studies.[1][3] These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its interaction with cannabinoid receptors and to investigate the broader pharmacology of the endocannabinoid system.
Pharmacological Profile of this compound
This compound's isothiocyanate group enables it to act as an electrophilic ligand, forming a covalent bond with its target receptors. This irreversible binding results in prolonged receptor activation, a characteristic that distinguishes it from non-covalent agonists.[1][3] This property can be leveraged in "washout" experiments to study receptor signaling and trafficking with sustained agonist presence.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound and other common cannabinoid ligands for human CB1 and CB2 receptors. This data is essential for designing and interpreting radioligand binding and functional assays.
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | hCB1 | Competition Binding (Ki) | ~1.14 - 9 nM | [4] |
| This compound | hCB2 | Functional Assay (IC50) | 0.08 nM | [2] |
| [³H]CP55,940 | hCB1 | Saturation Binding (Kd) | ~1.5 nM | |
| [³H]CP55,940 | hCB2 | Saturation Binding (Kd) | ~0.5 - 2 nM | |
| WIN55,212-2 | hCB1 | Competition Binding (Ki) | ~2 - 20 nM | [5] |
| WIN55,212-2 | hCB2 | Competition Binding (Ki) | ~0.3 - 3 nM | [5] |
| SR141716A (Rimonabant) | hCB1 | Competition Binding (Ki) | ~2 nM | [5] |
| SR144528 | hCB2 | Competition Binding (Ki) | ~0.6 nM | [5] |
Experimental Protocols
Competitive Radioligand Binding Assay to Determine the Affinity of this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 or CB2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]CP55,940.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1 or HEK293-hCB2)
-
[³H]CP55,940 (radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.25% BSA, pH 7.4
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN55,212-2)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Plate shaker
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold Binding Buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL Binding Buffer, 50 µL [³H]CP55,940 (at a concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control, 50 µL [³H]CP55,940, and 100 µL of the membrane suspension.
-
This compound Competition: 50 µL of varying concentrations of this compound (e.g., from 0.01 nM to 1 µM), 50 µL [³H]CP55,940, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Irreversible Binding "Washout" Assay to Confirm Covalent Interaction
This protocol is designed to demonstrate the irreversible nature of this compound binding to the receptor.
Materials:
-
Same as for the competitive binding assay.
Procedure:
-
Pre-incubation: In separate tubes, pre-incubate cell membranes (e.g., 1 mg/mL protein concentration in Binding Buffer) with either:
-
Vehicle (e.g., DMSO)
-
A saturating concentration of this compound (e.g., 100 nM)
-
A saturating concentration of a reversible agonist (e.g., 100 nM WIN55,212-2) as a control. Incubate for 60 minutes at 30°C.
-
-
Washing Steps:
-
Centrifuge the membrane suspensions at 20,000 x g for 15 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the membrane pellets in a large volume of ice-cold Binding Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to effectively "wash out" any unbound ligand.
-
-
Final Resuspension: After the final wash, resuspend the membrane pellets in fresh Binding Buffer to the original protein concentration.
-
Radioligand Binding: Perform a radioligand binding assay as described in Protocol 1, using the washed membranes. Add [³H]CP55,940 to determine the remaining available binding sites.
-
Data Analysis:
-
Compare the specific binding of [³H]CP55,940 in the membranes pre-treated with vehicle, this compound, and the reversible agonist.
-
A significant reduction in [³H]CP55,940 binding in the this compound-treated membranes, which is not observed with the reversible agonist after washing, indicates irreversible binding.
-
Functional Assay: cAMP Accumulation
This protocol measures the functional consequence of CB1/CB2 receptor activation by this compound, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing CB1 or CB2 receptors (e.g., CHO-hCB1 or HEK293-hCB2)
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist and Forskolin Treatment:
-
Add varying concentrations of this compound to the wells.
-
Immediately after, add a concentration of forskolin that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM; this should be optimized beforehand).
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound's functional potency.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Signaling pathway of CB1/CB2 receptor activation by this compound.
Experimental Workflow for Irreversible Binding Assay
Caption: Workflow for the this compound irreversible binding "washout" assay.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of AM841
For Researchers, Scientists, and Drug Development Professionals
Introduction to AM841
This compound, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a potent synthetic cannabinoid receptor agonist. A key feature of this compound is its covalent and irreversible binding to the cannabinoid receptor type 1 (CB1), and it also exhibits activity at the CB2 receptor.[1][2][3] This interaction is mediated by the isothiocyanate group of this compound, which forms a covalent bond with a specific cysteine residue (Cys6.47) within the sixth transmembrane helix of the CB1 receptor.[1][4] This covalent binding leads to sustained receptor activation.
A significant characteristic of this compound for in vivo studies is its peripheral restriction. Following systemic administration, this compound shows very limited penetration into the brain, thereby minimizing the central nervous system (CNS) effects typically associated with CB1 receptor agonists, such as analgesia, hypothermia, or hypolocomotion.[2][5] This property makes this compound an invaluable tool for investigating the peripheral actions of the endocannabinoid system, particularly in the context of gastrointestinal (GI) motility and inflammatory processes.[2][6]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₆H₃₉NO₃S |
| Molecular Weight | 445.66 g/mol |
| CAS Number | 871978-21-1 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[7] |
Mechanism of Action and Signaling Pathway
This compound is a potent agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[8][9] Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[9][10][11]
Figure 1. this compound signaling pathway at the CB1 receptor.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Receptor | Species/System | Value | Reference |
| Ki | CB1 | Human | ~9 nM | [6] |
| EC₅₀ | CB1 | Mouse (Upper GI Transit) | 0.004 mg/kg | [2] |
| EC₅₀ | CB1 | Mouse (Colonic Bead Expulsion) | 0.03 mg/kg | [2] |
| Binding | CB1 | Human | Covalent & Irreversible | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
For In Vitro Assays:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution in the appropriate assay buffer to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.[12]
For In Vivo Administration:
-
For intraperitoneal (i.p.) injection in rodents, a common vehicle is a mixture of ethanol, Emulphor (or a similar surfactant like Tocrisolve), and saline. A typical formulation is 1:1:18 (ethanol:Emulphor:saline).
-
First, dissolve the required amount of this compound in ethanol.
-
Add the Emulphor and mix thoroughly.
-
Add the saline solution dropwise while vortexing to form a stable emulsion.
-
The final injection volume should be adjusted based on the animal's weight (e.g., 10 ml/kg for mice).
In Vitro Assays
This protocol is to determine the binding affinity (Ki) of this compound for the CB1 receptor. Due to its covalent nature, pre-incubation with this compound will result in a reduction of the maximum binding (Bmax) of a reversible radioligand.
Figure 2. Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the CB1 receptor
-
Radioligand (e.g., [³H]CP55,940)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of varying concentrations of this compound.
-
To initiate the binding, add 50 µL of the membrane preparation (typically 10-20 µg of protein per well).
-
For non-specific binding, use a high concentration of a known non-radioactive CB1 agonist (e.g., 10 µM CP55,940).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the G-protein activation following CB1 receptor stimulation by this compound.
Materials:
-
Cell membranes expressing the CB1 receptor
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Unlabeled GTPγS for non-specific binding
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of varying concentrations of this compound, and 50 µL of the membrane suspension.
-
Add 50 µL of GDP to a final concentration of 10-100 µM.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[13]
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration and wash as described for the binding assay.
-
Count the radioactivity and plot the specific binding against the logarithm of the this compound concentration to determine EC₅₀ and Emax values.
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation.
Figure 3. Workflow for a cAMP accumulation assay.
Materials:
-
Cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1 cells)
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Plate the cells in a 96- or 384-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase, typically 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration to determine the EC₅₀.
In Vivo Experiment: Gastrointestinal Motility in Mice
This protocol describes the use of this compound to study its effects on GI transit in mice.
Materials:
-
This compound
-
Vehicle for in vivo administration
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic) or a fluorescent marker.[14][15]
-
Oral gavage needles
Procedure:
-
Fast the mice for a short period (e.g., 3-4 hours) before the experiment, with free access to water.[16]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range for this compound is 0.01-1 mg/kg.[2][17]
-
After a pre-treatment period (e.g., 30 minutes), administer the charcoal meal orally by gavage (typically 0.1-0.2 mL per mouse).
-
After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat and measure the total length and the distance traveled by the charcoal meal.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
Compare the transit in the this compound-treated groups to the vehicle-treated group.
Conclusion
This compound is a powerful and unique tool for studying the cannabinoid system. Its covalent binding to the CB1 receptor allows for prolonged receptor activation, while its peripheral restriction makes it an ideal candidate for investigating the roles of peripheral cannabinoid receptors in various physiological and pathological processes, particularly in the gastrointestinal tract. The protocols provided here offer a starting point for researchers to effectively utilize this compound in their experimental designs. As with any experimental compound, appropriate optimization and control experiments are essential for robust and reproducible results.
References
- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid CB1 receptors fail to cause relaxation, but couple via Gi/Go to the inhibition of adenylyl cyclase in carotid artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. ijper.org [ijper.org]
- 15. mmpc.org [mmpc.org]
- 16. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with AM841 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with the potent cannabinoid receptor agonist, AM841, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro experiments?
A1: this compound is a high-affinity, covalent agonist for the cannabinoid receptor 1 (CB1).[1] Like many cannabinoid ligands, this compound is a lipophilic (fat-soluble) molecule, which results in poor aqueous solubility.[2] Since most in vitro assays, such as cell-based experiments, are conducted in aqueous buffers or culture media, there is a high risk of this compound precipitating out of solution. This can lead to inaccurate and unreliable experimental outcomes.[2]
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. A stock solution of 10 mM in DMSO has been reported.[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[2][4] However, it is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q4: Can I prepare a stock solution of this compound in ethanol (B145695)?
A4: While ethanol can be used to dissolve some cannabinoids, DMSO is generally preferred for creating high-concentration stock solutions of highly lipophilic compounds like this compound. If you choose to use ethanol, be aware of its potential for evaporation, which can alter the concentration of your stock solution over time. As with DMSO, a vehicle control is essential to assess the impact of the final ethanol concentration on your cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides solutions to common precipitation issues encountered when using this compound in in vitro assays.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer or medium. | Solvent Shock: The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution.[2] | - Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[5][6] - Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This promotes rapid and even dispersion.[4] - Lower Stock Concentration: Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous medium. |
| The final working solution appears cloudy or contains visible particles. | Exceeding Solubility Limit: The desired final concentration of this compound in the aqueous medium is higher than its solubility limit. | - Determine the Kinetic Solubility: Perform a preliminary experiment to find the maximum concentration of this compound that remains soluble in your specific assay medium. - Use Solubilizing Agents: Consider the addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, to your assay buffer. These can help to form micelles that encapsulate the lipophilic compound and improve its solubility.[7][8] - Incorporate Serum: If your experimental design allows, the presence of serum (e.g., fetal bovine serum) in the culture medium can aid in solubilizing lipophilic compounds through binding to albumin. |
| Precipitation occurs over time during incubation. | Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[4] Compound Instability: this compound may degrade or aggregate over extended incubation periods in an aqueous environment. | - Maintain Stable Temperature: Ensure that all solutions are pre-warmed to the incubation temperature and that the incubator maintains a consistent temperature. - Prepare Fresh Solutions: Always prepare the final working solution of this compound immediately before use. Do not store diluted aqueous solutions of the compound.[9] - Check for Media Component Interactions: Some components in the media could be interacting with this compound. If possible, test solubility in a simpler buffer (e.g., PBS) first. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a step-by-step guide for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
In a sterile environment, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9][10]
-
-
Prepare an Intermediate Dilution in DMSO (Optional but Recommended):
-
To facilitate the final dilution and minimize solvent shock, prepare an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Working Solution in Aqueous Medium:
-
Thaw an aliquot of the this compound stock (or intermediate) solution at room temperature.
-
Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve the desired final concentration.
-
Crucially, add the DMSO stock solution to the aqueous medium, not the other way around. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform mixing.[4][11]
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals).
-
Use the freshly prepared working solution immediately in your experiment.
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay for CB1 Receptor Activation
This protocol outlines a common method to assess the agonistic activity of this compound on the CB1 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Forskolin (B1673556) solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
Procedure:
-
Cell Seeding:
-
Seed the CB1-expressing cells into a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment.
-
-
Compound Treatment:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing IBMX (to a final concentration of 0.1-0.5 mM) to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.[12][13]
-
Add varying concentrations of the this compound working solution to the wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known CB1 agonist).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Forskolin Stimulation:
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (this concentration should be determined empirically, typically in the low micromolar range).[12]
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Calculate the EC50 value for this compound, which represents the concentration at which it produces 50% of its maximal inhibitory effect.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Technical Support Center: Covalent Binding of AM841
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the covalent binding of AM841, a potent electrophilic ligand for the CB1 cannabinoid receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity electrophilic ligand that acts as an agonist for the CB1 cannabinoid receptor.[1] Its unique mechanism involves the formation of a covalent bond with a specific cysteine residue located in the sixth transmembrane helix of the CB1 receptor.[1][2] This irreversible interaction leads to sustained receptor activation.[3][4]
Q2: How can I be sure that this compound is binding covalently to my protein of interest?
Confirmation of covalent binding requires a multi-faceted approach. The most definitive evidence is typically obtained through mass spectrometry, which can detect the mass shift in the target protein upon covalent modification by this compound.[5][6][7] Additionally, functional assays such as washout experiments can provide strong evidence for irreversible binding.[8][9]
Q3: What is the specific amino acid residue that this compound binds to in the CB1 receptor?
Studies have identified the site of covalent attachment as cysteine 355 (C6.47) in the transmembrane helix 6 (TMH6) of the human CB1 receptor.[2][10]
Q4: Will I see a loss of signal in my functional assay after washing out the compound?
For a true covalent and irreversible inhibitor like this compound, the biological effect should persist even after extensive washing to remove any unbound compound.[8][9] This is because the inhibitor remains covalently attached to its target. If the signal is lost after washout, it may indicate a reversible binding mode or issues with the experimental procedure.
Troubleshooting Guides
Problem: My mass spectrometry results are inconclusive. I don't see a clear mass shift corresponding to the this compound adduct.
-
Possible Cause 1: Low stoichiometry of binding. The covalent modification may be occurring at a low level, making the mass shift difficult to detect against the background of the unmodified protein.
-
Solution: Increase the concentration of this compound and/or the incubation time to drive the reaction towards completion. Ensure that the protein is properly folded and active.
-
-
Possible Cause 2: Inefficient ionization or detection of the modified protein. The adducted protein may not ionize as efficiently as the unmodified protein.
-
Solution: Optimize the mass spectrometry parameters, such as the ionization source and detector settings. Consider using a different mass spectrometry approach (e.g., top-down vs. bottom-up proteomics).[6]
-
-
Possible Cause 3: Instability of the covalent adduct. The covalent bond may be labile under the conditions used for sample preparation or mass spectrometry analysis.
-
Solution: Adjust the pH and temperature of your buffers. Consult the literature for optimal conditions for preserving isothiocyanate-cysteine adducts.
-
Problem: My washout experiment shows a partial loss of signal.
-
Possible Cause 1: Incomplete washout. Residual unbound this compound may still be present, contributing to the observed signal.
-
Solution: Increase the number and duration of the wash steps. Include a high concentration of a competing, non-covalent ligand in the wash buffer to help displace any non-covalently bound this compound.
-
-
Possible Cause 2: Target protein turnover. The cell may be synthesizing new, unmodified protein during the course of the experiment, leading to a gradual recovery of function.[9]
-
Solution: Perform the washout experiment over a shorter time course. Consider using a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the impact of protein turnover.
-
-
Possible Cause 3: Reversible covalent binding. While this compound is known to bind irreversibly, a partial loss of signal could suggest a degree of reversibility under your specific experimental conditions.
-
Solution: Complement the washout experiment with direct binding assays, such as mass spectrometry, to definitively confirm the nature of the bond.
-
Experimental Protocols
Mass Spectrometry for Adduct Confirmation
This protocol outlines a general workflow for confirming the covalent binding of this compound to a target protein using mass spectrometry.
1. Sample Preparation:
- Incubate the purified target protein (e.g., CB1 receptor) with this compound at a suitable molar ratio (e.g., 1:10) in an appropriate buffer (e.g., PBS, pH 7.4) for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
- Include a control sample with the protein and vehicle (e.g., DMSO) only.
- Remove excess, unbound this compound by a desalting column or buffer exchange.
2. Intact Protein Analysis (Top-Down Approach): [6]
- Analyze the treated and control protein samples by LC-MS.
- Deconvolute the resulting mass spectra to determine the average mass of the protein in each sample.
- A mass increase in the this compound-treated sample corresponding to the molecular weight of this compound confirms covalent adduction.
3. Peptide Mapping (Bottom-Up Approach): [6][7]
- Denature, reduce, and alkylate the protein samples.
- Digest the proteins with a specific protease (e.g., trypsin).
- Analyze the resulting peptide mixtures by LC-MS/MS.
- Search the MS/MS data against the protein sequence, specifying the mass of the this compound modification on cysteine residues.
- Identification of a peptide with the this compound adduct confirms covalent binding and pinpoints the specific cysteine residue involved.
Washout Experiment for Functional Confirmation
This protocol describes a cell-based washout experiment to assess the irreversibility of this compound's effect.
1. Cell Treatment:
- Plate cells expressing the target receptor (e.g., CHO-CB1 cells) at an appropriate density.
- Treat the cells with a saturating concentration of this compound for a sufficient duration to achieve maximal effect (e.g., 1 hour).
- Include a "no washout" control group that remains in the presence of this compound.
- Include a vehicle control group.
2. Washout Procedure: [9]
- Aspirate the media containing this compound.
- Wash the cells extensively with fresh, compound-free media (e.g., 3-5 washes of 5 minutes each).
- After the final wash, add fresh media to the cells.
3. Functional Readout:
- At various time points post-washout (e.g., 0, 2, 4, 24 hours), stimulate the cells with an appropriate agonist if necessary and measure the functional response (e.g., cAMP accumulation, receptor internalization).[1][3][4]
- Compare the response of the washout group to the "no washout" and vehicle control groups. Persistent inhibition in the washout group indicates irreversible binding.
Quantitative Data Summary
| Assay Type | Parameter | This compound | Non-Covalent Control | Reference |
| Mass Spectrometry | Mass Shift (Da) | + MW of this compound | No Shift | [6] |
| Washout Experiment | % Inhibition (post-washout) | > 90% | < 10% | [8] |
| Radioligand Binding | % Displacement (post-washout) | ~100% | ~0% | [2] |
| Functional Assay (cAMP) | EC50 Shift (post-washout) | Persistent | Reversible | [1] |
Visualizations
Caption: Workflow for confirming covalent binding of this compound using mass spectrometry.
Caption: Workflow for a cell-based washout experiment.
Caption: this compound signaling pathway via the CB1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing central nervous system penetration of AM841
Technical Support Center: AM841
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, particularly concerning the central nervous system (CNS) penetration of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and high-affinity synthetic cannabinoid ligand.[1][2] It functions as an irreversible agonist of the CB1 cannabinoid receptor.[3][4][5] Its unique characteristic is an isothiocyanate group which allows it to form a covalent bond with a specific cysteine residue in the CB1 receptor, leading to its irreversible activation.[1][6] This mechanism has been leveraged to study the physiological effects of sustained CB1 receptor activation, particularly in peripheral tissues.[7]
Q2: Is central nervous system (CNS) penetration a significant issue with this compound?
A2: No, CNS penetration is not a significant issue with this compound. In fact, multiple preclinical studies have characterized this compound as a peripherally restricted ligand.[3][4][5] This means it shows very little brain penetration and, consequently, does not produce the typical centrally-mediated effects associated with CB1 receptor agonists, such as analgesia, hypothermia, or hypolocomotion.[3][4][8] Its primary effects are observed in peripheral systems, such as the gastrointestinal (GI) tract.[1][3][7]
Q3: Why does this compound have limited brain penetration?
A3: While the specific physicochemical properties of this compound that limit its brain penetration are not fully detailed in published literature, its peripheral restriction is a key feature. Strategies to limit the CNS penetration of small molecules, which may have been incorporated into the design of this compound, generally involve modifying the molecule to:
-
Increase Topological Polar Surface Area (TPSA): Compounds with a TPSA greater than 60-80 Ų often exhibit reduced BBB permeability.
-
Increase Molecular Weight: Larger molecules tend to cross the BBB less readily.
-
Introduce Ionizable Groups: The presence of a charge at physiological pH can significantly hinder passive diffusion into the brain.
-
Create a Substrate for Efflux Transporters: The blood-brain barrier is equipped with efflux pumps like P-glycoprotein (P-gp) that actively transport certain molecules out of the brain.[9][10] Designing a compound to be a P-gp substrate is a common strategy to ensure low brain concentrations.
It is likely that this compound's structure incorporates one or more of these features, making it a valuable tool for studying peripheral CB1 receptor function without confounding central effects.[5]
Q4: My new analog of this compound is showing unexpected CNS effects. What are some general strategies to reduce its brain penetration?
A4: If an analog is showing CNS effects, it has likely crossed the blood-brain barrier. To reduce its CNS penetration, consider the following medicinal chemistry strategies:
-
Increase Polarity: Introduce polar functional groups (e.g., hydroxyl, carboxyl, amide) to increase the TPSA.
-
Introduce an Ionizable Group: Add a carboxylic acid or an amine that will be charged at physiological pH.
-
Increase Molecular Size: Conjugate the molecule to a small, polar moiety.
-
Identify and Mask "CNS-Privileged" Scaffolds: Some chemical structures have an inherent ability to cross the BBB. Modify the core scaffold if it falls into this category.
-
Design for Efflux: Intentionally introduce structural motifs that are recognized by efflux transporters like P-gp. This can be assessed using in vitro assays.[9]
The flowchart below provides a logical workflow for this optimization process.
Caption: Medicinal chemistry workflow for reducing CNS penetration.
Troubleshooting Guides & Experimental Protocols
Guide: How to Experimentally Confirm the Low CNS Penetration of this compound
To verify the published findings that this compound is peripherally restricted, you can perform an in vivo brain penetration study in rodents. The primary goal is to determine the ratio of the drug concentration in the brain to that in the plasma.
Key Parameters to Measure:
-
Kp (Brain-to-Plasma Ratio): The ratio of the total concentration of the drug in the brain to the total concentration in plasma.
-
Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): The ratio of the unbound drug concentration in the brain to the unbound concentration in plasma.[11][12] This is the most accurate measure of BBB transport, as it corrects for plasma and brain tissue binding.[12][13] A Kp,uu value significantly less than 1 indicates active efflux from the brain.
Table 1: Interpreting Brain Penetration Data
| Parameter | Value for High CNS Penetration | Value for Low CNS Penetration (Expected for this compound) | Interpretation |
| Kp,uu | > 0.5 - 1.0 | < 0.1 | Indicates the extent of net flux across the BBB. Values < 1 suggest active efflux. |
| Brain Conc. | High | Low / Below Limit of Quantification | Direct measure of compound presence in the target tissue. |
| CNS Effects | Present (e.g., hypothermia, catalepsy for CB1 agonists) | Absent | Behavioral or physiological confirmation of central target engagement. |
Protocol: In Vivo Rodent Brain Penetration Study
This protocol provides a general framework. Specifics should be adapted based on institutional guidelines (IACUC) and analytical methods.
Objective: To determine the brain and plasma concentrations of this compound at a specific time point after administration and calculate the Kp value.
Materials:
-
This compound
-
Appropriate vehicle for dosing (e.g., saline, DMSO/Cremophor mixture)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Dosing syringes and needles (for intravenous or intraperitoneal administration)
-
Anesthesia
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS or other sensitive bioanalytical instrument
Procedure:
-
Dosing: Administer this compound to a cohort of animals at a predetermined dose and route (e.g., 1 mg/kg, IV).
-
Sample Collection Time Point: Select a time point for sample collection (e.g., 30 minutes or 1 hour post-dose). This should ideally be at a point where plasma concentrations are relatively stable.
-
Blood Collection: At the designated time point, anesthetize the animal and collect a blood sample via cardiac puncture into an EDTA tube.
-
Plasma Preparation: Centrifuge the blood sample immediately to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain Extraction: Immediately following blood collection, perfuse the animal with saline to remove residual blood from the brain vasculature. Surgically extract the whole brain.
-
Brain Homogenization: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Sample Analysis: Extract this compound from both the plasma and brain homogenate samples. Analyze the concentrations using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the brain concentration (ng/g of tissue).
-
Calculate the plasma concentration (ng/mL).
-
Determine the Brain-to-Plasma Ratio (Kp) = [Concentration in Brain] / [Concentration in Plasma].
-
Protocol: In Vitro BBB Permeability Assay (MDCK-MDR1)
This assay helps determine if a compound is a substrate for the P-glycoprotein (MDR1) efflux pump.[9][10]
Objective: To measure the bidirectional permeability of this compound across a monolayer of Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
This compound and control compounds (e.g., a known P-gp substrate like loperamide (B1203769) and a high-permeability compound like propranolol)
-
Analytical instrument (LC-MS/MS)
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER).
-
Permeability Measurement (A-to-B):
-
Add this compound to the apical (A, "blood") side of the Transwell.
-
At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B, "brain") side.
-
-
Permeability Measurement (B-to-A):
-
In a separate set of wells, add this compound to the basolateral (B) side.
-
At the same time points, take a sample from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp (A→B) and Papp (B→A).
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpretation:
-
An Efflux Ratio > 2-3 suggests that the compound is actively transported by P-gp and is likely to have low brain penetration.[9] For this compound, a high efflux ratio would be expected, confirming a mechanism for its peripheral restriction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner. | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 11. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data [mdpi.com]
Addressing variability in AM841 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AM841 in their experiments. Given the unique covalent binding mechanism of this compound, this guide aims to help you achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a high-affinity, peripherally restricted agonist for the cannabinoid receptor 1 (CB1).[1][2][3] Its key feature is an isothiocyanate group that allows it to act as an electrophilic ligand, forming a covalent, irreversible bond with a specific cysteine residue (C6.47) in the sixth transmembrane helix of the CB1 receptor.[1][4][5] This covalent interaction leads to a sustained activation of the receptor.[4][5] While primarily targeting CB1, some activity at the CB2 receptor has also been reported.[2]
2. What makes this compound a "peripherally restricted" agonist?
This compound is considered peripherally restricted because it shows very little penetration into the brain.[2][3] This characteristic is highly advantageous for in vivo studies, as it allows for the investigation of peripheral CB1 receptor functions, such as the regulation of gastrointestinal motility, without the confounding centrally-mediated psychoactive effects often associated with other cannabinoid agonists.[2][3][6]
3. What is the expected downstream signaling effect of this compound?
As an agonist of the CB1 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR), this compound's activation of the receptor typically leads to the inhibition of adenylyl cyclase. This results in a measurable decrease in intracellular cyclic AMP (cAMP) levels.[1] Experiments often measure the ability of this compound to reduce forskolin-stimulated cAMP accumulation.[1]
4. How should I store and handle this compound?
Refer to the Certificate of Analysis provided by your supplier for specific storage recommendations.[1] Generally, solid this compound should be stored at -20°C. For solutions, it is recommended to prepare fresh solutions for each experiment or to store aliquots at -80°C for short periods to minimize degradation. Avoid repeated freeze-thaw cycles.
5. In which solvents can I dissolve this compound?
This compound is typically soluble in organic solvents such as DMSO and ethanol. For cell-based assays, a stock solution is usually prepared in DMSO and then diluted to the final concentration in the aqueous experimental buffer or media. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses common sources of variability and unexpected outcomes in experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Agonist Activity | Degraded Compound: The isothiocyanate group is reactive and can degrade with improper storage or handling. | 1. Purchase fresh compound. 2. Prepare fresh stock solutions from solid compound for each experiment. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time: Covalent bond formation is time-dependent and may require longer incubation than non-covalent ligands. | 1. Perform a time-course experiment (e.g., 30, 60, 120 minutes) to determine the optimal incubation time for maximal covalent binding and receptor activation in your system. | |
| Incorrect pH of Buffer: The reactivity of the cysteine nucleophile and the isothiocyanate electrophile can be pH-dependent. | 1. Ensure your experimental buffer is maintained at a stable physiological pH (typically 7.2-7.4). | |
| High Inter-Assay Variability | Inconsistent Incubation Conditions: Minor differences in incubation time or temperature between experiments can significantly alter the extent of covalent binding. | 1. Strictly standardize incubation time and temperature across all experiments. Use a calibrated incubator or water bath. |
| Variable Cell Passage Number: Receptor expression levels can change with cell passage number, affecting the magnitude of the response. | 1. Use cells within a consistent and narrow passage number range for all related experiments. | |
| Incomplete Removal of Unbound Ligand: Residual unbound this compound could continue to bind over time, affecting washout experiments or downstream assays. | 1. For washout experiments, ensure a thorough washing protocol with multiple buffer changes to remove all non-covalently bound ligand.[7] | |
| Unexpected Off-Target Effects | High Concentration: At high concentrations, the reactive isothiocyanate group may non-specifically interact with other proteins containing accessible nucleophilic residues. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Use appropriate controls, such as a structurally similar analog without the isothiocyanate group, if available. |
| DMSO/Solvent Effects: The solvent used to dissolve this compound may have its own biological effects at higher concentrations. | 1. Ensure the final solvent concentration is consistent across all conditions, including vehicle controls, and is kept at a minimum (e.g., <0.1% DMSO). |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with this compound experiments.
Quantitative Data Summary
The following table summarizes key quantitative values reported for this compound in the literature. Note that values can vary depending on the specific assay conditions, cell type, and species.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki | CB1 | ~9 nM | Not Specified | Radioligand Binding Assay | [8] |
| IC50 | CB2 | 0.08 nM | Human | cAMP Formation Assay | [8] |
| Effective In Vivo Dose | CB1 | 0.1 mg/kg | Mouse / Rat | Gastrointestinal Motility | [2][6] |
Key Experimental Protocols
General Protocol for In Vitro Cell-Based Assays (e.g., cAMP Assay)
This protocol provides a general framework. Specific details such as cell density and reagent concentrations should be optimized for your specific cell line and assay kit.
-
Cell Plating: Plate cells expressing the CB1 receptor (e.g., CHO-hCB1) in an appropriate multi-well plate (e.g., 384-well) at a pre-determined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO, followed by a final dilution into the assay buffer to achieve the desired concentrations. Ensure the final DMSO concentration in the wells remains below 0.1%.
-
-
Assay Procedure:
-
Wash cells with a suitable assay buffer (e.g., HBSS).
-
Add a phosphodiesterase inhibitor (e.g., IBMX or RO-20-1724) and incubate according to the assay kit manufacturer's instructions to prevent cAMP degradation.
-
Add the diluted this compound or vehicle control to the cells.
-
Incubate for a standardized period (e.g., 60 minutes) at 37°C. This step is critical for ensuring consistent covalent binding.
-
Add a stimulating agent like forskolin (B1673556) to all wells (except for a negative control) to induce cAMP production.
-
Incubate for a further standardized period (e.g., 15-30 minutes).
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as HTRF, according to the manufacturer's protocol.[9]
-
Data Analysis: Calculate the inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Signaling Pathway
CB1 Receptor Activation by this compound
This compound covalently binds to and activates the CB1 receptor, a Gi/o-coupled GPCR. This activation leads to the dissociation of the G-protein subunits (Gαi and Gβγ). The Gαi subunit proceeds to inhibit the enzyme adenylyl cyclase (AC), resulting in a decrease in the intracellular concentration of the second messenger cAMP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing AM841
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing AM841, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Handling and Safety
Proper handling of this compound is crucial for user safety and maintaining the integrity of the compound.
Question: What are the recommended personal protective equipment (PPE) when handling this compound?
Answer: It is essential to use appropriate personal protective equipment to avoid contact with the skin, eyes, and clothing. Recommended PPE includes:
-
Eye Protection: Use approved safety goggles or splash shields.
-
Hand Protection: Wear chemical-resistant, impervious gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.
-
Respiratory Protection: If there is a risk of inhalation of dusts or mists, use an air-purifying or air-fed respirator. Ensure the respirator's safe working rating exceeds the expected exposure.
-
Body Protection: Wear a lab coat or other protective clothing.
Question: What are the general safety precautions for handling this compound?
Answer:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Ensure good ventilation or work in a fume hood.[2]
-
Wash hands thoroughly after handling.[2]
-
For transfers, containers should be bonded and grounded to avoid static sparks. Use non-sparking tools.[2]
-
Keep the compound away from incompatible materials such as strong bases and oxidizing agents.[1]
Storage and Stability
Correct storage is vital for maintaining the stability and efficacy of this compound.
Question: What are the recommended storage conditions for this compound?
Answer: The optimal storage conditions for this compound depend on whether it is in solid form or in solution.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Question: How should this compound be stored to ensure stability?
Answer:
-
Store in a cool, dry, and well-ventilated location.[2]
-
Protect from frost, heat, and direct sunlight.[1]
-
Keep the container tightly sealed to prevent moisture and air exposure.[2]
-
Store away from incompatible substances like strong bases and oxidizing agents.[1]
Experimental Protocols & Solution Preparation
Detailed protocols are essential for reproducible experimental outcomes.
Question: How do I prepare a stock solution of this compound?
Answer: The method for preparing an this compound solution depends on the intended experimental use (in vitro vs. in vivo).
-
For in vitro studies: Drugs can be prepared as a stock solution and then diluted into the extracellular solution to their final concentration on the same day of the experiment. Drugs dissolved in DMSO should be used at a final DMSO concentration of less than 0.1%.[3]
-
For in vivo studies: All drugs for in vivo studies can be dissolved in a vehicle such as 1% Tween 80 and 2% DMSO, and then further diluted in 0.9% saline to the final concentration.[3] Another vehicle used for intraperitoneal injection is a mixture of emulphor, ethanol, and saline in a 1:1:18 ratio with 3% DMSO.[3]
Question: Can you provide a general protocol for an in vitro experiment using this compound?
Answer: A general protocol for studying the effects of this compound on cultured hippocampal neurons is as follows:
-
Cell Culture: Culture mouse hippocampal neurons isolated from the CA1–CA3 region on microislands.[3]
-
Electrophysiology Setup: Perform whole-cell voltage-clamp recordings from autaptic neurons at room temperature using an Axopatch 200A amplifier.[3]
-
Extracellular Solution: Use an extracellular solution containing (in mM): 119 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 30 glucose, and 20 HEPES.[3]
-
Drug Application: Prepare a stock solution of this compound and dilute it to the final concentration in the extracellular solution on the day of the experiment. Ensure a continuous flow of the solution through the bath chamber (1–3 mL·min−1) for rapid drug application and clearance.[3]
-
Data Acquisition: Acquire data at a sampling rate of 5 kHz. Monitor access resistance and only include cells with stable access resistance in the data analysis.[3]
Troubleshooting Guide
Encountering issues during experiments is common. This guide addresses potential problems when using this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or reduced biological effect | Compound Degradation: Improper storage or handling. | Verify storage conditions and age of the compound. Use a fresh aliquot. |
| Incorrect Solution Preparation: Incomplete dissolution or precipitation. | Ensure the compound is fully dissolved in the appropriate solvent before further dilution. Visually inspect the solution for any precipitates. | |
| Irreversible Binding: this compound is a covalent ligand and binds irreversibly to the CB1 receptor.[3][4] This may lead to receptor saturation. | For subsequent experiments on the same preparation, ensure thorough washing and consider the time needed for receptor turnover or use a fresh preparation. | |
| Inconsistent results | Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO, Tween 80) may have its own biological effects. | Always include a vehicle-only control group in your experiments to account for any effects of the solvent. |
| Variability in Experimental Conditions: Differences in temperature, pH, or cell passage number. | Standardize all experimental parameters and maintain consistency across all experiments. | |
| Unexpected central nervous system (CNS) effects in in vivo studies | High Dose: Although this compound is designed to be peripherally restricted, high doses may lead to some brain penetration.[3][5][6] | Use the lowest effective dose determined from dose-response studies. This compound has been shown to be potent, with an EC50 for inhibiting upper gastrointestinal transit in mice of 0.004 mg·kg−1.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity, electrophilic ligand that acts as a potent agonist for the CB1 cannabinoid receptor.[7] It interacts covalently with a cysteine residue in helix six of the CB1 receptor, leading to its activation.[4][7] This activation of the Gαi/o-coupled CB1 receptor results in the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[7]
Q2: Is this compound selective for the CB1 receptor?
A2: While this compound is a potent CB1 receptor agonist, it also binds to the CB2 receptor.[3] Its effects on gastrointestinal motility have been shown to be mediated by CB1 receptors, as the effects are abolished in CB1 knockout mice but not in CB2 knockout mice.[3]
Q3: Does this compound have central nervous system (CNS) effects?
A3: this compound is designed to be a peripherally restricted ligand with very little brain penetration.[3][5][6] Studies in mice have shown that at effective doses for slowing gastrointestinal motility, it does not produce characteristic centrally mediated CB1 receptor effects such as analgesia, hypothermia, or hypolocomotion.[3][6]
Q4: What are the known in vivo effects of this compound?
A4: this compound potently reduces gastrointestinal motility in both the small and large intestines.[3][6][8] It is particularly effective under conditions of acute stress, where it can normalize accelerated gastrointestinal transit.[3][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Species/System | Reference |
| EC50 (Upper GI Transit) | 0.004 mg·kg⁻¹ | Mouse | [3] |
| EC50 (Colonic Bead Expulsion) | 0.03 mg·kg⁻¹ | Mouse | [3] |
| Ki (CB1 Receptor Binding) | 9 nM | - | [5] |
| IC50 (cAMP formation) | 0.08 nM (hCB2R) | Human CB2 Receptor | [5] |
Visualizations
This compound Experimental Workflow
Figure 1. General Experimental Workflow for this compound
CB1 Receptor Signaling Pathway
Figure 2. this compound-Mediated CB1 Receptor Signaling
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. docs.rs-online.com [docs.rs-online.com]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:871978-21-1 | Chemsrc [chemsrc.com]
- 8. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-reactivity of AM841 with CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cannabinoid ligand AM841's interaction with the cannabinoid type 2 (CB2) receptor, in relation to its well-documented activity at the cannabinoid type 1 (CB1) receptor. This compound is recognized as a high-affinity, covalent agonist for the CB1 receptor.[1][2] This document compiles available quantitative data, details relevant experimental protocols, and presents signaling pathway and experimental workflow diagrams to facilitate an objective assessment of this compound's cross-reactivity profile.
Data Presentation: this compound Receptor Activity Profile
While this compound is extensively characterized as a potent CB1 receptor agonist, specific quantitative data for its binding affinity (Ki) and functional potency (EC50) at the CB2 receptor are not as readily available in the public domain. However, multiple sources describe this compound as a non-selective CB1/CB2 agonist with similar activity at both receptors.[3] One study notes that the pharmacological profiles of this compound at CB1 and CB2 were characterized through binding assays, revealing "akin activity".[3] Furthermore, it has been reported that for both receptors, the functional potency of this compound is 20- to 50-fold greater than that of structurally related non-covalent analogs, earning it the designation of a "megagonist".[1]
The table below summarizes the available quantitative data for this compound's activity at the CB1 receptor and provides a qualitative description of its activity at the CB2 receptor based on current literature.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Notes |
| This compound | CB1 | 9 nM[3] | 6.8 nM[4] | Covalent agonist. EC50 value from an electrophysiological study on hippocampal neurons. |
| This compound | CB2 | Akin to CB1[3] | Potent Agonist[1] | Described as a non-selective agonist. Functional potency is 20- to 50-fold greater than related non-covalent analogs.[1] |
Experimental Protocols
To determine the binding affinity and functional potency of ligands like this compound at cannabinoid receptors, standardized in vitro assays are employed. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) cells stably expressing either human CB1 or CB2 receptors.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell debris and collect the supernatant containing the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled, high-affinity cannabinoid ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) that are coupled to the inhibition of adenylyl cyclase, such as the CB1 and CB2 receptors.
1. Cell Preparation:
-
Plate cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells stably expressing human CB1 or CB2) in a multi-well plate and culture overnight.
2. Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX for a short period to prevent the degradation of cyclic AMP (cAMP).
-
Add varying concentrations of the test compound (this compound) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).
3. Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
4. Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Visualizations
Signaling Pathway and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the CB1 Receptor Dependency of AM841: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the covalent cannabinoid agonist AM841 in wild-type versus CB1 receptor knockout mice. This analysis, supported by experimental data, objectively evaluates the on-target effects of this compound and contrasts its performance with other cannabinoid receptor agonists.
This compound, a potent and peripherally restricted cannabinoid ligand, has garnered significant interest for its therapeutic potential, particularly in gastrointestinal disorders.[1][2] Its unique covalent binding mechanism to the CB1 receptor offers a prolonged duration of action.[3][4] Understanding the precise role of the CB1 receptor in mediating the effects of this compound is crucial for its development as a therapeutic agent. This guide delves into the pivotal experimental evidence from studies utilizing CB1 receptor knockout mice to elucidate the CB1-dependency of this compound's pharmacological profile.
In Vivo Effects of this compound: A Stark Contrast in CB1 Knockout Mice
The hallmark of this compound's activity lies in its potent, dose-dependent inhibition of gastrointestinal motility.[3][5] However, this effect is entirely contingent on the presence of the CB1 receptor. In studies comparing wild-type (WT) and CB1 receptor knockout (CB1-/-) mice, the administration of this compound produced a significant reduction in upper gastrointestinal transit in WT mice. In stark contrast, this compound had no effect on the gastrointestinal motility of CB1-/- mice, demonstrating that its effects on the gut are exclusively mediated by the CB1 receptor.[3][6]
The peripherally restricted nature of this compound is a key feature, distinguishing it from many other cannabinoid agonists that produce centrally-mediated side effects.[2][7] This is evaluated using the cannabinoid tetrad, a series of four tests that assess central nervous system effects: locomotor activity (hypomotility), body temperature (hypothermia), pain perception (analgesia), and catalepsy.[8] At doses that potently inhibit gastrointestinal motility, this compound does not induce the characteristic tetrad effects in wild-type mice.[3][9] This lack of central effects is further confirmed in CB1 knockout mice, where no significant changes in these parameters are observed following this compound administration.[3]
Comparative Analysis with Other Cannabinoid Agonists
To provide a broader context for the CB1-dependency of this compound, its effects are compared with other well-characterized cannabinoid agonists, WIN55,212-2 and CP55,940, which have also been studied in CB1 knockout mice.
-
WIN55,212-2: This non-selective CB1/CB2 receptor agonist produces robust tetrad effects in wild-type mice.[10] However, these effects, including analgesia and hypothermia, are absent in CB1 knockout mice, indicating a primary reliance on the CB1 receptor for its central actions.[10] Interestingly, some studies suggest that the neuroprotective effects of WIN55,212-2 may be independent of the CB1 receptor.
-
CP55,940: A potent and non-selective CB1/CB2 agonist, CP55,940 induces profound tetrad effects in wild-type mice.[1] These effects, such as catalepsy and hypothermia, are completely abolished in CB1 knockout mice.[1][2] However, at high doses in CB1 knockout mice, CP55,940 can still produce antiallodynic effects, which are mediated by the CB2 receptor.[1] This highlights the utility of CB1 knockout models in dissecting the distinct roles of CB1 and CB2 receptors in the actions of mixed agonists.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments comparing the effects of this compound and other cannabinoid agonists in wild-type and CB1 receptor knockout mice.
Table 1: Effect of this compound on Upper Gastrointestinal Transit
| Treatment Group | Genotype | Upper GI Transit (% of intestinal length) |
| Vehicle | Wild-Type | 84.2 ± 2.4 |
| This compound (1 mg/kg) | Wild-Type | ~25 (estimated from graph) |
| Vehicle | CB1-/- | ~85 (estimated from graph) |
| This compound (1 mg/kg) | CB1-/- | ~85 (estimated from graph) |
Data estimated from Keenan et al., 2015.[4]
Table 2: Cannabinoid Tetrad Effects in Wild-Type and CB1 Knockout Mice
| Compound | Effect | Wild-Type Mice | CB1 Knockout Mice |
| This compound | Hypomotility | No significant effect | No significant effect |
| Hypothermia | No significant effect | No significant effect | |
| Analgesia (Hot Plate) | No significant effect | No significant effect | |
| Catalepsy | No significant effect | No significant effect | |
| WIN55,212-2 | Hypomotility | Significant decrease | No effect |
| Hypothermia | Significant decrease | No effect | |
| Analgesia (Hot Plate) | Significant increase | No effect | |
| Catalepsy | Significant induction | No effect | |
| CP55,940 | Hypomotility | Significant decrease | No effect |
| Hypothermia | Significant decrease | No effect | |
| Analgesia (Hot Plate) | Significant increase | No effect | |
| Catalepsy | Significant induction | No effect |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Gastrointestinal Motility Assay
-
Animal Preparation: Male C57BL/6 wild-type and CB1 knockout mice are fasted for 18-24 hours with free access to water.
-
Drug Administration: this compound (or vehicle) is administered intraperitoneally (i.p.) at the desired dose.
-
Marker Administration: 30 minutes after drug administration, a non-absorbable marker (e.g., 0.1 mL of 6% carmine (B74029) red in 0.5% methylcellulose) is administered by oral gavage.
-
Measurement: After a set time (e.g., 20-30 minutes), mice are euthanized by cervical dislocation. The small intestine is carefully excised from the pyloric sphincter to the cecum.
-
Data Analysis: The total length of the small intestine and the distance traveled by the marker are measured. The percentage of transit is calculated as (distance traveled by marker / total length of small intestine) x 100.
Cannabinoid Tetrad Assessment
-
Animal Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiments.
-
Drug Administration: The test compound (this compound, WIN55,212-2, CP55,940, or vehicle) is administered i.p.
-
Locomotor Activity: Spontaneous locomotor activity is measured by placing the mouse in an open-field arena equipped with infrared beams. The number of beam breaks is recorded over a specific period (e.g., 10-30 minutes).
-
Body Temperature: Core body temperature is measured using a rectal probe at baseline and at various time points after drug administration.
-
Analgesia (Hot Plate Test): The mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised above the surface. The time the mouse remains in this immobile posture is recorded, with a maximum cut-off time.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The evidence from studies in CB1 receptor knockout mice unequivocally demonstrates that the pharmacological effects of this compound on gastrointestinal motility are exclusively mediated by the CB1 receptor. Its lack of central effects, even in wild-type mice, positions this compound as a promising candidate for the development of peripherally restricted therapies for gastrointestinal disorders, thereby avoiding the psychoactive side effects associated with many other cannabinoid agonists. The comparative data presented in this guide underscores the importance of knockout models in target validation and in delineating the specific contributions of receptor subtypes to the overall pharmacological profile of a drug candidate. This information is critical for guiding future research and development in the field of cannabinoid therapeutics.
References
- 1. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different receptor mechanisms underlying phytocannabinoid‐ versus synthetic cannabinoid‐induced tetrad effects: Opposite roles of CB1/CB2 versus GPR55 receptors - PMC [pmc.ncbi.nlm.nih.gov]
AM841: A Potency Comparison with Other Cannabinoids for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative potency of the covalent cannabinoid agonist AM841 against other well-known cannabinoid ligands. This document provides quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
This compound is a synthetic, classical cannabinoid analogue distinguished by the presence of an isothiocyanate group. This functional group allows this compound to act as a high-affinity electrophilic ligand that forms a covalent bond with the cannabinoid receptors, particularly the CB1 receptor. This irreversible binding mechanism contributes to its remarkable and long-lasting potency. This guide aims to contextualize the potency of this compound by comparing its binding affinity and functional activity with standard cannabinoids, including the endogenous ligand anandamide, the classical phytocannabinoid Δ⁹-tetrahydrocannabinol (THC), and the synthetic cannabinoids WIN55,212-2 and CP55,940.
Quantitative Potency Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selected cannabinoids at the human CB1 and CB2 receptors. These values are compiled from various preclinical studies and represent the concentration of the ligand required to inhibit 50% of a radioligand's binding (Ki) or to elicit 50% of the maximal response in a functional assay (EC50/IC50).
Table 1: Comparative Binding Affinities (Ki) at Human Cannabinoid Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| This compound | 9[1] | Data not readily available |
| Δ⁹-Tetrahydrocannabinol (THC) | 5.05 - 40.7 | 3.13 - 36.4 |
| Anandamide (AEA) | 89 | 371 |
| WIN55,212-2 | 2.9 - 62.3 | 0.3 - 3.3 |
| CP55,940 | 0.6 - 5.0[2][3] | 0.7 - 2.6[2][3] |
Note: Ki values can vary between different experimental setups and radioligands used.
Table 2: Comparative Functional Potencies (EC50/IC50) at Human Cannabinoid Receptors
| Compound | CB1 Receptor EC50/IC50 (nM) | CB2 Receptor EC50/IC50 (nM) | Assay Type |
| This compound | 6.8 (EC50) | 0.08 (IC50)[1] | EPSC Inhibition / cAMP |
| Δ⁹-Tetrahydrocannabinol (THC) | 6 (EC50) | 0.4 (EC50) | Not Specified |
| Anandamide (AEA) | 31 (EC50) | 27 (EC50) | Not Specified |
| WIN55,212-2 | 0.374 (EC50, in µM) | 0.260 (EC50, in µM) | GIRK Channel Activation |
| CP55,940 | 0.2 (EC50)[2][3] | 0.3 (EC50)[2][3] | Not Specified |
Note: EC50/IC50 values are highly dependent on the specific functional assay and cell system used. This compound's irreversible binding can lead to exceptionally low functional potency values.
Cannabinoid Receptor Signaling Pathway
This compound, like other cannabinoid agonists, primarily signals through the G-protein coupled cannabinoid receptors CB1 and CB2. The canonical pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the modulation of downstream effectors. The irreversible nature of this compound's binding results in a sustained activation of these pathways.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Experimental Workflow
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors are prepared. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, with 0.5% BSA, pH 7.4.
-
Incubation: In a 96-well plate, receptor membranes (typically 10-20 µg protein) are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 at a concentration close to its Kd) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled potent cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
Termination: The incubation is carried out at 30°C for 60-90 minutes and then terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 1% BSA) to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional potency of a cannabinoid agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).
Methodology:
-
Cell Culture: HEK293 cells expressing the CB1 or CB2 receptor are cultured to near confluency in 24-well plates.
-
Pre-incubation: The cell medium is replaced with a physiological saline solution containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation. Cells are pre-incubated for 15 minutes at 37°C.
-
Agonist Stimulation: The test compound (e.g., this compound) at various concentrations is added to the wells, followed by the addition of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to stimulate cAMP production.
-
Incubation: The cells are incubated for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] based kit).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (IC50) is determined by plotting the cAMP levels against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical GTPγS binding buffer contains 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.
-
Incubation Mixture: Receptor membranes (20-40 µg protein) are incubated in the assay buffer with a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM), GDP (e.g., 10 µM), and varying concentrations of the test agonist (e.g., this compound).
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is determined by non-linear regression analysis of the dose-response curve.
Conclusion
This compound demonstrates exceptionally high potency, particularly at the CB1 and CB2 receptors, where its covalent binding mechanism leads to sustained receptor activation. In functional assays, it acts as a "megagonist," with potencies that can be orders of magnitude greater than those of traditional cannabinoids.[1] Its unique pharmacological profile makes it a valuable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid system and a potential lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for the further characterization and comparison of this compound and other cannabinoid ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AM841 and Non-Covalent Cannabinoid Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the covalent cannabinoid ligand AM841 and a range of non-covalent cannabinoid ligands. The information presented is supported by experimental data to assist in the evaluation and selection of appropriate compounds for research and therapeutic development.
Introduction
Cannabinoid receptors, primarily CB1 and CB2, are critical targets in drug discovery for a multitude of pathological conditions. Ligands for these receptors are broadly categorized based on their interaction with the receptor binding pocket. Non-covalent ligands bind reversibly through intermolecular interactions, while covalent ligands form a stable, long-lasting bond with the receptor. This compound is a notable example of a covalent cannabinoid agonist, exhibiting unique pharmacological properties when compared to its non-covalent counterparts.
This compound: A Covalent "Megagonist"
This compound is a classical cannabinoid analogue distinguished by an isothiocyanate group at the terminus of its dimethylheptyl side chain.[1] This electrophilic group enables this compound to form a covalent bond with a specific cysteine residue located in helix six of the CB1 and CB2 receptors.[2][3] This irreversible binding leads to prolonged receptor activation, with functional potencies reported to be 20- to 50-fold greater than structurally similar non-covalent analogues, earning it the designation of a "megagonist".[1] A key characteristic of this compound is its peripheral restriction; it demonstrates limited brain penetration, thereby minimizing the centrally mediated psychoactive effects commonly associated with CB1 receptor activation.[1][4]
Non-Covalent Cannabinoid Ligands: A Diverse Group
Non-covalent cannabinoid ligands encompass a wide array of chemical classes and functional activities. They interact with the cannabinoid receptors through reversible hydrogen bonds, van der Waals forces, and hydrophobic interactions. This class includes:
-
Agonists: These ligands activate the receptor to elicit a biological response. Examples include Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and synthetic agonists like CP55940 and WIN55212-2.
-
Antagonists/Inverse Agonists: Antagonists block the action of agonists, while inverse agonists bind to the receptor and produce an effect opposite to that of an agonist. Rimonabant and AM251 are well-characterized examples of CB1 selective inverse agonists.
-
Selective Ligands: Some non-covalent ligands exhibit high selectivity for either the CB1 or CB2 receptor. For instance, HU-308 is a selective agonist for the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.
Quantitative Comparison of Ligand Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of non-covalent cannabinoid ligands for human CB1 and CB2 receptors.
Table 1: CB1 Receptor Binding Affinities and Functional Potencies
| Ligand | Type | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| This compound | Covalent Agonist | High Affinity (Irreversible) | Potent Agonist |
| Δ⁹-THC | Non-covalent Partial Agonist | 40 | 4.79 |
| CP55940 | Non-covalent Agonist | 0.58 | 0.04 - 31 |
| WIN55212-2 | Non-covalent Agonist | 1.89 - 123 | 5.5 - 3000 |
| Rimonabant | Non-covalent Inverse Agonist | 1.8 - 6.18 | - |
| AM251 | Non-covalent Inverse Agonist | ~7.5 | - |
Table 2: CB2 Receptor Binding Affinities and Functional Potencies
| Ligand | Type | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| This compound | Covalent Agonist | High Affinity (Irreversible) | Potent Agonist |
| Δ⁹-THC | Non-covalent Partial Agonist | - | - |
| CP55940 | Non-covalent Agonist | - | - |
| WIN55212-2 | Non-covalent Agonist | 0.280 - 16.2 | - |
| HU-308 | Non-covalent Selective Agonist | 22.7 | 5.57 |
| JWH133 | Non-covalent Selective Agonist | 3.4 | 4.5 |
Signaling Pathways
Upon activation by an agonist, both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), primarily couple to the inhibitory G-protein, Gi/o. This initiates a cascade of intracellular signaling events.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and non-covalent cannabinoid ligands are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55940) and varying concentrations of the unlabeled test ligand.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Protocol:
-
Membrane Preparation: As in the radioligand binding assay, membranes expressing the cannabinoid receptor are prepared.
-
Incubation: Membranes are incubated with GDP, varying concentrations of the test agonist, and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.
-
Data Analysis: The data is used to generate a dose-response curve to determine the EC50 and Emax (maximal effect) of the agonist.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Protocol:
-
Cell Culture: Whole cells expressing the cannabinoid receptor are used.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the test agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.
Protocol:
-
Cell Line: A cell line co-expressing the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used.
-
Agonist Stimulation: The cells are stimulated with the test agonist.
-
Detection: Receptor activation leads to the recruitment of β-arrestin, bringing the two protein fragments into proximity and generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is measured to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Conclusion
This compound and non-covalent cannabinoid ligands represent two distinct approaches to modulating the endocannabinoid system. The covalent and irreversible nature of this compound's binding results in a potent and prolonged agonistic effect, which, coupled with its peripheral restriction, makes it a unique tool for studying the physiological roles of peripheral cannabinoid receptors and a potential therapeutic agent for gastrointestinal disorders.[1][4] In contrast, the diverse family of non-covalent ligands offers a wide range of selectivities and functional activities, from partial agonism to inverse agonism, providing a versatile toolkit for dissecting the complex pharmacology of cannabinoid receptors. The choice between a covalent and a non-covalent ligand will ultimately depend on the specific research question or therapeutic goal.
References
Safety Operating Guide
Proper Disposal Procedures for AM841: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical operational and safety protocols for the proper disposal of AM841, a high-affinity electrophilic CB1 cannabinoid receptor agonist. Adherence to these procedures is essential to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-impermeable gloves, safety goggles or splash shields, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid direct contact with skin and eyes.[1] In case of a spill, prevent the chemical from entering drains and collect the spillage for proper disposal.[1]
This compound Disposal Data Summary
While extensive quantitative data for disposal is not the primary focus of safety protocols, the following table summarizes the key procedural information derived from the Safety Data Sheet (SDS).
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration | TargetMol SDS[1] |
| Secondary Disposal Method | Controlled Incineration with Flue Gas Scrubbing | TargetMol SDS[1] |
| Prohibited Disposal Method | Discharge to Sewer Systems | TargetMol SDS[1] |
| Contaminated Packaging | Triple Rinse (or equivalent), then Recycle/Recondition or Puncture and Landfill | TargetMol SDS[1] |
Detailed Experimental Disposal Protocols
The following step-by-step protocols outline the approved methods for the disposal of this compound and its contaminated packaging.
Protocol 1: Disposal of this compound Compound
-
Segregation and Labeling: Isolate all waste containing this compound into a designated, clearly labeled, and sealed hazardous waste container. The label should include the chemical name ("this compound"), the CAS number (871978-21-1), and the appropriate hazard symbols.
-
Licensed Chemical Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.
-
Ensure the disposal company is certified for the destruction of chemical substances, preferably through incineration.
-
-
Controlled Incineration (if applicable and certified):
-
If your institution has a certified hazardous waste incinerator, ensure the process includes flue gas scrubbing to neutralize harmful emissions.[1]
-
Follow all institutional and regulatory protocols for operating the incineration equipment.
-
Protocol 2: Decontamination and Disposal of Empty Containers
-
Triple Rinsing:
-
Rinse the empty container that held this compound a minimum of three times with a suitable solvent. The choice of solvent should be based on the solubility of this compound and institutional safety guidelines.
-
Collect the rinsate as hazardous waste and dispose of it according to Protocol 1.
-
-
Container Disposal Options:
-
Recycling or Reconditioning: Once triple-rinsed, the container can be offered for recycling or reconditioning through an approved vendor.[1]
-
Sanitary Landfill: Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, in accordance with local regulations.[1]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling AM841
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of AM841, a potent CB1 receptor agonist. This document outlines immediate safety information, procedural guidance, and experimental context to ensure laboratory safety and operational efficiency.
This compound is a high-affinity electrophilic ligand that acts as a covalent agonist for the CB1 cannabinoid receptor.[1] Its unique mechanism of action, involving the formation of a covalent bond, necessitates stringent safety protocols to prevent unintended exposure and ensure the integrity of experimental outcomes. This guide provides essential information for the safe handling and use of this compound in a laboratory setting.
Immediate Safety and Handling
Adherence to proper safety protocols is paramount when working with this compound. The following table summarizes the key safety information derived from the Safety Data Sheet.
| Hazard Category | Description | Precautionary Measures |
| Contact | Avoid contact with skin and eyes.[2] | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] |
| Inhalation | Avoid breathing dust, mist, gas, or vapors.[2] | Handle in a well-ventilated area.[2] For operations with a risk of generating aerosols, use a full-face respirator.[2] |
| Fire | Not flammable.[2] | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[2] Firefighters should wear self-contained breathing apparatus.[2] |
| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] | |
| First Aid (Eyes) | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] | |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2] |
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin | Protective Gloves | Chemical impermeable gloves inspected prior to use.[2] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[2] | |
| Respiratory | Respirator | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] |
Operational Plans: Experimental Workflow
The following diagram outlines a typical experimental workflow for in vitro screening of a CB1 receptor agonist like this compound. This generalized protocol can be adapted for specific experimental needs.
Signaling Pathway of this compound at the CB1 Receptor
This compound activates the CB1 receptor, which is a G-protein coupled receptor (GPCR). This activation primarily couples to the inhibitory G-protein (Gi/o), leading to a cascade of intracellular events. The key signaling outcome is the inhibition of adenylyl cyclase, which results in a decrease in cyclic AMP (cAMP) levels.[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal of this compound:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge to sewer systems.[2]
Contaminated Packaging:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]
General Laboratory Waste:
-
All contaminated lab supplies (e.g., pipette tips, tubes, gloves) should be collected and disposed of as hazardous waste according to institutional and local regulations.
By adhering to these safety and operational guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
